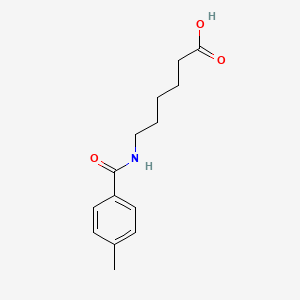

6-(4-Methylbenzamido)hexanoic acid

Descripción general

Descripción

6-(4-Methylbenzamido)hexanoic acid, also known as 6-MBHA, is an organic compound that is widely used in scientific research. It is a derivative of hexanoic acid, a naturally occurring fatty acid, and is primarily composed of carbon, hydrogen, and oxygen atoms. 6-MBHA is used as a reagent in a variety of chemical reactions and has been studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One application of related compounds to 6-(4-Methylbenzamido)hexanoic acid is in the field of corrosion inhibition. Schiff's bases derived from lysine and aromatic aldehydes, including compounds with structural similarities to 6-(4-Methylbenzamido)hexanoic acid, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies show that such compounds can significantly increase inhibition efficiency, suggesting their potential utility in protecting metal surfaces from corrosive environments (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Acid Recovery and Membrane Technology

Compounds structurally related to 6-(4-Methylbenzamido)hexanoic acid have been utilized in the development of novel anion exchange membranes for acid recovery via diffusion dialysis. This research demonstrates the compounds' relevance in enhancing the efficiency of acid recovery processes, highlighting their importance in industrial applications (Irfan, Afsar, Wang, & Xu, 2018).

G Protein-Coupled Receptor (GPR35) Agonists

In biomedical research, derivatives of 6-(4-Methylbenzamido)hexanoic acid have been explored for their potential as GPR35 agonists. One study detailed the synthesis and evaluation of a potent and selective GPR35 agonist, demonstrating its utility in studying this orphan G protein-coupled receptor. Such research paves the way for understanding GPR35's role in various physiological processes and diseases (Thimm, Funke, Meyer, & Müller, 2013).

Histone Deacetylase Inhibitors in Alzheimer's Disease

Research has also explored the use of compounds with the core structure of 6-(4-Methylbenzamido)hexanoic acid as histone deacetylase (HDAC) inhibitors, particularly in the context of Alzheimer's disease. These inhibitors have shown promise in ameliorating disease phenotypes by affecting tau protein phosphorylation and aggregation, indicating their potential therapeutic value (Lee et al., 2018).

Synthetic Applications and Linker Use

6-Aminohexanoic acid, while not the same, shares structural features with 6-(4-Methylbenzamido)hexanoic acid and has been highlighted for its role as a hydrophobic, flexible structural element in chemical synthesis. It serves as a linker in biologically active structures and has applications in the synthesis of modified peptides and polyamide synthetic fibers, underscoring the chemical utility of such compounds (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Propiedades

IUPAC Name |

6-[(4-methylbenzoyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-11-6-8-12(9-7-11)14(18)15-10-4-2-3-5-13(16)17/h6-9H,2-5,10H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRHROXTQZIZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methylbenzamido)hexanoic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2715589.png)

![3-benzyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2715599.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2715602.png)

![1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2715604.png)

![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)